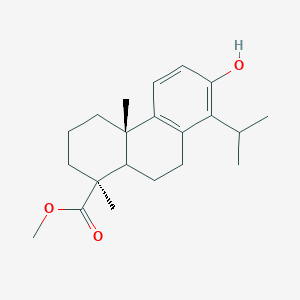
Totarol-19-carboxylic acid, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Totarol-19-carboxylic acid, methyl ester is a diterpenoid compound with the molecular formula C21H30O3 and a molecular weight of 330.5 g/mol. It is known for its unique structure, which includes a hexahydrophenanthrene core. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
准备方法
Synthetic Routes and Reaction Conditions
Totarol-19-carboxylic acid, methyl ester can be synthesized through esterification reactions. One common method involves the reaction of totarol-19-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
Totarol-19-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to totarol-19-carboxylic acid and methanol in the presence of aqueous acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Hydrolysis: Totarol-19-carboxylic acid and methanol.
Reduction: Totarol-19-carbinol.
Substitution: Various substituted totarol derivatives depending on the nucleophile used.
科学研究应用
Totarol-19-carboxylic acid, methyl ester has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex diterpenoid compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although not yet approved for clinical use.
Industry: Utilized in the development of natural product-based formulations and as a reference standard in analytical studies
作用机制
The mechanism of action of totarol-19-carboxylic acid, methyl ester involves its interaction with various molecular targets. It is believed to exert its effects through the modulation of cellular pathways related to oxidative stress and microbial inhibition. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in these processes .
相似化合物的比较
Totarol-19-carboxylic acid, methyl ester can be compared with other diterpenoid esters such as:
Totarol: The parent compound, which lacks the ester group.
Totarol-19-carboxylic acid: The carboxylic acid precursor of the ester.
Other diterpenoid esters: Compounds with similar structures but different functional groups, such as abietic acid methyl ester and dehydroabietic acid methyl ester.
This compound is unique due to its specific hexahydrophenanthrene core and the presence of both hydroxyl and ester functional groups, which contribute to its distinct chemical and biological properties .
属性
分子式 |
C21H30O3 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
methyl (1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H30O3/c1-13(2)18-14-7-10-17-20(3,15(14)8-9-16(18)22)11-6-12-21(17,4)19(23)24-5/h8-9,13,17,22H,6-7,10-12H2,1-5H3/t17?,20-,21+/m1/s1 |
InChI 键 |
VEJJMTHWRMKGKN-SJRAPUSDSA-N |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)OC)C)O |
手性 SMILES |
CC(C)C1=C(C=CC2=C1CCC3[C@@]2(CCC[C@]3(C)C(=O)OC)C)O |
规范 SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)OC)C)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















